Aziridin-1-yl(isoxazol-5-yl)methanone

Description

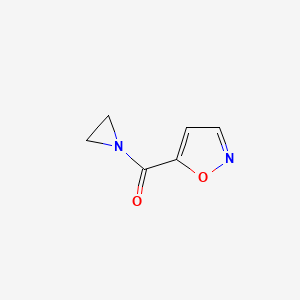

Aziridin-1-yl(isoxazol-5-yl)methanone is a heterocyclic compound featuring an aziridine ring (a three-membered amine) linked via a ketone group to an isoxazole moiety. The aziridine ring’s inherent strain and nucleophilic properties make it a reactive site for alkylation or crosslinking, while the isoxazole group contributes to metabolic stability and bioactivity, commonly exploited in medicinal chemistry.

Properties

CAS No. |

775537-61-6 |

|---|---|

Molecular Formula |

C6H6N2O2 |

Molecular Weight |

138.12 g/mol |

IUPAC Name |

aziridin-1-yl(1,2-oxazol-5-yl)methanone |

InChI |

InChI=1S/C6H6N2O2/c9-6(8-3-4-8)5-1-2-7-10-5/h1-2H,3-4H2 |

InChI Key |

SEELOICJZHYERG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C(=O)C2=CC=NO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridin-1-yl(isoxazol-5-yl)methanone typically involves the reaction of aziridine with isoxazole derivatives. One common method is the reaction of aziridine with isoxazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors to control reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Aziridin-1-yl(isoxazol-5-yl)methanone can undergo various chemical reactions, including:

Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.

Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alcohols can react with the aziridine ring under mild conditions.

Major Products Formed

Oxidation: Aziridine N-oxides.

Reduction: Isoxazoline derivatives.

Substitution: Amine derivatives from ring-opening reactions.

Scientific Research Applications

Synthesis Techniques

- Cyclization Reactions : Various methods have been documented for synthesizing aziridinyl derivatives, including:

- Nucleophilic substitutions involving aziridine precursors.

- Cycloaddition reactions with isoxazole derivatives to form stable aziridinyl compounds.

Biological Activities

The biological potential of aziridin-1-yl(isoxazol-5-yl)methanone has been studied extensively. Key areas of interest include:

Anticancer Activity

Research indicates that compounds containing aziridine and isoxazole structures exhibit notable cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study demonstrated that aziridinyl-isoxazole derivatives showed selective cytotoxicity towards breast cancer cells, with IC50 values indicating significant potency compared to normal cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a lead compound in drug development.

Formulation Studies

Recent research has focused on formulating this compound into drug delivery systems that enhance its bioavailability and therapeutic efficacy.

Clinical Trials

While still in preclinical stages, there are ongoing efforts to advance this compound into clinical trials for evaluating its safety and efficacy in humans.

Mechanism of Action

The mechanism of action of aziridin-1-yl(isoxazol-5-yl)methanone involves its interaction with biological molecules. The aziridine ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential cytotoxic effects. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can disrupt cellular processes, leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compounds with aziridine, isoxazole, or methanone motifs exhibit diverse physicochemical behaviors due to variations in substituents and intermolecular interactions. Key examples include:

Key Observations :

- Tetrazole-based methanones () exhibit higher thermal stability (up to 288.7°C) due to dense hydrogen-bonding networks, whereas aziridine-containing analogs may prioritize reactivity over stability.

- The quinazoline-piperazine-isoxazole derivative () demonstrates a high melting point (249–251°C), likely due to rigid aromatic systems and intermolecular interactions in its crystalline form.

- Steric hindrance in indole-containing methanones (e.g., cyclopentyl(1-Indole-3-yl)methanone) reduces spectral peaks, suggesting conformational rigidity that could influence solubility or reactivity .

Biological Activity

Aziridin-1-yl(isoxazol-5-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an aziridine ring and an isoxazole moiety, which contribute to its unique reactivity and biological properties. The aziridine structure is known for its ability to form covalent bonds with nucleophilic sites in proteins and DNA, while the isoxazole ring can interact with various enzymes and receptors, modulating their activity.

The mechanism of action for this compound primarily involves:

- Covalent Bonding : The aziridine ring can react with nucleophiles in biological molecules, potentially leading to cytotoxic effects.

- Enzyme Interaction : The isoxazole component may inhibit or activate specific enzymes, influencing cellular pathways.

These interactions can disrupt normal cellular processes, which may lead to apoptosis in cancer cells .

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study reported IC50 values (the concentration required to inhibit cell growth by 50%) for this compound as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 6.4 |

| Ishikawa | 4.6 |

These values suggest that the compound has comparable efficacy to established anticancer drugs like cisplatin .

Apoptotic Effects

The compound has been shown to induce apoptosis in cancer cells. Mechanistic studies revealed that treatment with this compound leads to:

- Cell Cycle Arrest : Significant arrest in the S phase of the cell cycle.

- Increased Sub-G1 Population : Indicating a rise in apoptotic cells.

These findings highlight the compound's dual mechanism of antiproliferative and pro-apoptotic effects .

Case Study 1: Anticancer Activity

In a controlled study, this compound was tested against several cancer cell lines, including HeLa (cervical cancer) and Ishikawa (endometrial cancer). The results demonstrated:

- Dose-dependent cytotoxicity : Higher concentrations led to increased cell death.

- Mechanism of action elucidation : Flow cytometry analysis confirmed that the compound induced apoptosis through caspase activation and increased oxidative stress markers .

Case Study 2: Structure Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on derivatives of this compound. Variations in substituents on the isoxazole ring were correlated with changes in biological activity:

| Derivative | IC50 (µM) | Comments |

|---|---|---|

| Aziridin derivative A | 10.2 | Moderate activity |

| Aziridin derivative B | 3.8 | Enhanced cytotoxicity |

| Aziridin derivative C | 25.0 | Lower activity compared to A & B |

These findings underscore the importance of structural modifications in enhancing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.